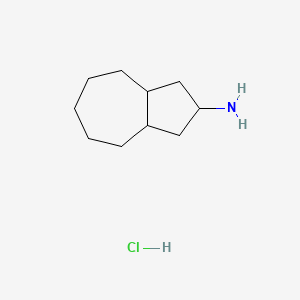

Decahydroazulen-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of amines, including Decahydroazulen-2-amine hydrochloride, can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum and the hydrogen attached to an amine in the 1H NMR spectrum can provide valuable information about the structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general undergo several types of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo elimination reactions to form alkenes .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 189.73 . It has a storage temperature at room temperature . More specific physical and chemical properties could not be found in the available resources.Scientific Research Applications

Tissue Clearing and Imaging

Amines with high octanol/water partition coefficients are crucial for developing hydrophilic chemical cocktails for tissue clearing. These chemicals play a vital role in tissue delipidation, decoloring, refractive index matching, and decalcification, facilitating clear and unobstructed imaging of mammalian bodies and tissues. This technology enables three-dimensional imaging of large primate and human tissues, revolutionizing biological and medical research by providing detailed internal structural images without invasive procedures (Tainaka et al., 2018).

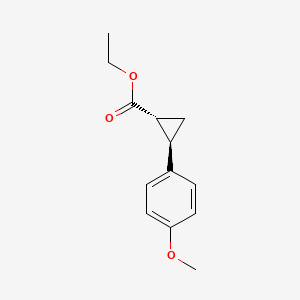

DNA Binding and Release

Amine-containing polymers have been synthesized for potential applications in diagnostics and pathogen detection. These polymers can bind to and release genetic material, offering a promising approach for the development of new diagnostic tools and treatments by enabling the capture and analysis of DNA and RNA from various sources (Hartlieb et al., 2014).

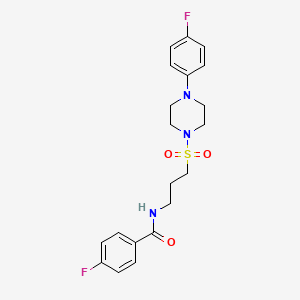

Antimicrobial and Detoxification Applications

N-Halamine coated cotton, synthesized using an N-halamine precursor bonded onto cotton fabrics, demonstrates significant antimicrobial efficacy and potential for chemical detoxification. This application illustrates the broader utility of amine derivatives in creating surfaces that can actively kill pathogens or neutralize toxic substances, making them suitable for use in healthcare, environmental cleanup, and protective clothing (Ren et al., 2009).

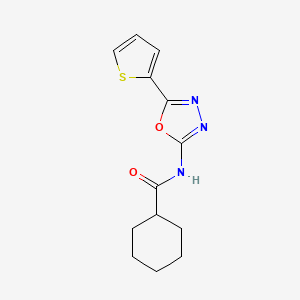

Catalytic Reactions and Chemical Synthesis

Amines serve as efficient reagents in catalytic reactions, including the direct amination of azoles under copper catalysis. This process is crucial for synthesizing aminoazoles, which are compounds of interest in biological and medicinal chemistry due to their potential therapeutic applications. Such catalytic methods offer streamlined approaches to creating complex molecules that could serve as pharmaceuticals or research tools (Kawano et al., 2010).

Mechanism of Action

Target of Action

It’s known that amines can react with aldehydes and ketones to form imines and hydrazones , which suggests that this compound might interact with similar targets.

Mode of Action

Based on its structure and the general behavior of amines, it can be hypothesized that it may act as a nucleophile, reacting with electrophilic carbon in carbonyl compounds to form imines or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that biogenic amines, which are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones, play critical roles in various physiological functions . Therefore, it’s possible that Decahydroazulen-2-amine hydrochloride, being an amine, could affect similar pathways.

Pharmacokinetics

It’s known that the pharmacokinetics and pharmacodynamics of amines can be altered by various factors such as decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc .

Result of Action

Based on the general behavior of amines, it can be hypothesized that it may lead to the formation of imines or hydrazones, which could have various downstream effects depending on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine, which in turn can influence its reactivity . Furthermore, factors such as temperature, ionic strength, and the presence of other molecules can also affect its action.

Properties

IUPAC Name |

1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c11-10-6-8-4-2-1-3-5-9(8)7-10;/h8-10H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBMJNHAXNWKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CC2CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)

![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)

![3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2956799.png)

![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)

![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)

![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)

![2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2956816.png)